molecular formula C8H12N4O3S B12380169 aza-TdCyd

aza-TdCyd

Cat. No.: B12380169
M. Wt: 244.27 g/mol
InChI Key: HOOZQNOZVFCJNL-YSLANXFLSA-N
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Preparation Methods

The synthesis of aza-TdCyd involves multiple steps. Primarily utilizing chemistry applied previously to the synthesis of the des-fluoro-thio sugar, the intermediate 2-bromo-3-β-fluoro thio sugar is prepared in 11 steps and immediately coupled with silylated aza-cytosine to produce, upon deprotection, this compound . Industrial production methods for this compound are not widely documented, but the synthetic route involves complex organic synthesis techniques.

Chemical Reactions Analysis

Aza-TdCyd undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are common in the modification of the cytidine analogs.

    Substitution: The compound can undergo substitution reactions, particularly involving the thioether and aza modifications.

    Common Reagents and Conditions: Typical reagents include silylated aza-cytosine and 2-bromo-3-β-fluoro thio sugar.

    Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions used.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing aza-TdCyd, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis of this compound typically involves nucleoside analog synthesis techniques, such as Vorbrüggen glycosylation or enzymatic approaches. To optimize yield, researchers should:

  • Use high-purity starting materials and control reaction conditions (e.g., temperature, solvent purity) .
  • Employ HPLC and mass spectrometry to monitor intermediate purity .
  • Adjust stoichiometric ratios of reactants and catalysts (e.g., trimethylsilyl triflate) to minimize side products .
    • Data Considerations : Include tables comparing yields under varying conditions (e.g., solvent systems, catalysts) to identify optimal parameters.

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and stability under physiological conditions?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm molecular structure and detect degradation products .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
  • Stability Studies : Conduct accelerated stability testing at varying pH (4–9) and temperatures (4°C–37°C) to assess degradation kinetics .
    • Data Considerations : Tabulate half-life data under different conditions to guide storage and handling protocols.

Q. How can researchers validate this compound’s cellular uptake and intracellular metabolism in vitro?

  • Methodological Answer :

  • Radiolabeling : Use 3H^{3}\text{H}- or 14C^{14}\text{C}-labeled this compound to quantify uptake via scintillation counting .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Profile intracellular metabolites (e.g., phosphorylated derivatives) .
  • Kinetic Modeling : Apply Michaelis-Menten kinetics to estimate transport efficiency across cell membranes .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported cytotoxicity data for this compound across different cell lines?

  • Methodological Answer :

  • Variable Standardization : Control for cell line heterogeneity (e.g., genetic backgrounds, proliferation rates) and culture conditions (e.g., serum concentration, oxygen levels) .
  • Dose-Response Curves : Generate IC50_{50} values across multiple cell lines using standardized assays (e.g., MTT, ATP luminescence) .
  • Mechanistic Follow-Up : Compare DNA methylation inhibition profiles (via bisulfite sequencing) to cytotoxicity outcomes .
    • Data Considerations : Use meta-analysis tables to highlight discrepancies and correlate with variables like DNMT expression levels.

Q. What methodologies are recommended for investigating the epigenetic modulation mechanisms of this compound, particularly concerning DNA methyltransferase (DNMT) inhibition?

  • Methodological Answer :

  • Enzymatic Assays : Measure DNMT activity in vitro using 3H^{3}\text{H}-SAM incorporation assays .
  • Genome-Wide Methylation Profiling : Combine reduced-representation bisulfite sequencing (RRBS) with CRISPR-Cas9 knockout models to isolate this compound-specific effects .
  • Molecular Docking Simulations : Use software like AutoDock Vina to predict binding affinities between this compound and DNMT isoforms .

Q. How can researchers optimize in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies for this compound?

  • Methodological Answer :

  • PK Studies : Administer radiolabeled this compound to track absorption, distribution, and elimination in animal models. Use non-compartmental analysis (NCA) to calculate AUC and half-life .
  • PD Biomarkers : Quantify global DNA methylation (via LINE-1 pyrosequencing) and correlate with plasma drug concentrations .
  • Toxicology Screening : Perform histopathological analyses of organs (e.g., liver, kidney) to assess off-target effects .

Q. What strategies can address challenges in replicating this compound’s reported bioactivity across independent laboratories?

  • Methodological Answer :

  • Inter-Laboratory Calibration : Share reference standards and protocols for key assays (e.g., DNMT inhibition) to minimize variability .
  • Blinded Replication Studies : Collaborate with external labs to validate findings using identical materials and protocols .
  • Data Transparency : Publish raw datasets and detailed metadata (e.g., instrument settings, reagent lot numbers) for independent verification .

Q. Key Considerations for Methodological Rigor

  • Literature Review : Prioritize peer-reviewed studies from databases like PubMed and Google Scholar, excluding non-academic sources (e.g., ) .
  • Experimental Design : Align hypotheses with feasibility constraints (e.g., data accessibility, resource availability) .
  • Ethical Compliance : Obtain institutional approvals for in vivo work and ensure reproducibility through detailed methodology sections .

Properties

Molecular Formula

C8H12N4O3S

Molecular Weight

244.27 g/mol

IUPAC Name

4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-1,3,5-triazin-2-one

InChI

InChI=1S/C8H12N4O3S/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4?,5-,6-/m1/s1

InChI Key

HOOZQNOZVFCJNL-YSLANXFLSA-N

Isomeric SMILES

C1[C@@H](S[C@@H](C1O)CO)N2C=NC(=NC2=O)N

Canonical SMILES

C1C(C(SC1N2C=NC(=NC2=O)N)CO)O

Origin of Product

United States

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